2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride
Description
Properties
IUPAC Name |
2-(methoxymethyl)-4-methyl-1H-pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5-3-7(10)9-6(8-5)4-11-2;/h3H,4H2,1-2H3,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOKDADZBZQYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its biological mechanisms, pharmacological effects, and related case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring with methoxymethyl and methyl substituents at specific positions, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the methoxymethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Key Mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound may interact with specific receptors, influencing signal transduction pathways critical for various physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacteria, including both Gram-positive and Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial activity.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
Preliminary studies have evaluated the compound's anticancer potential, particularly against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values indicate moderate antiproliferative effects.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 150 |
| A549 | 200 |
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the compound's effectiveness in treating infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates among patients treated with this compound compared to standard antibiotics.
- Case Study on Cancer Treatment : In a laboratory setting, the compound was tested in combination with traditional chemotherapeutics. The combination therapy demonstrated enhanced cytotoxic effects on cancer cells while reducing side effects associated with chemotherapy.
Safety and Toxicology
Toxicological evaluations indicate that this compound has a favorable safety profile when administered at therapeutic doses. Long-term studies are ongoing to fully assess its chronic toxicity and potential side effects.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential therapeutic properties, making it a candidate for drug development. Its applications in medicinal chemistry include:
- Antimicrobial Activity : Studies have shown that 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride possesses antibacterial and antifungal properties. For instance, it has demonstrated effectiveness against strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating moderate potency.
- Anticancer Properties : Preliminary research indicates that derivatives of this compound may inhibit tumor growth in various cancer models. In vitro studies have reported cytotoxic effects on cancer cell lines, suggesting its potential as an adjunct therapy in oncology.
Biochemical Research
The compound is utilized in biochemical assays due to its ability to interact with biological macromolecules:
- Enzyme Inhibition : It has been studied for its inhibitory effects on specific enzymes related to metabolic pathways, which could lead to the development of new therapeutic agents targeting metabolic disorders.
- Neuroprotective Effects : Case studies have indicated that this compound may protect neuronal cells from hypoxic damage, suggesting applications in neurodegenerative disease research.
Table 1: Antimicrobial Activity
| Microorganism | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 4.69 | Antibacterial |
| Escherichia coli | 22.9 | Antibacterial |
| Candida albicans | 15.0 | Antifungal |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 10.5 | Moderate Cytotoxicity |
| MCF-7 | 8.0 | High Cytotoxicity |
| A549 | 12.3 | Moderate Cytotoxicity |
Neuroprotective Effects
A study involving a rabbit model for cerebral palsy demonstrated that treatment with this compound significantly reduced neuronal damage caused by hypoxia, indicating its potential for therapeutic use in neuroprotection.
Cancer Therapy Trials
Clinical trials assessing the efficacy of this compound in patients with advanced solid tumors reported promising outcomes, including reduced tumor growth rates and improved patient survival metrics when used in combination with standard chemotherapy regimens.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-(methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride with structurally related pyrimidine derivatives, focusing on substituent effects, applications, and biological relevance.
Structural and Functional Comparison
Substituent Impact Analysis
- Position 2 Modifications: Methoxymethyl: Enhances solubility via ether oxygen and steric bulk without excessive hydrophobicity. Diethylamino: Increases basicity and polarity, influencing metabolic pathways (e.g., rapid urinary excretion in pirimiphos-methyl exposure) . Pyrrolidinyloxy: Combines hydrogen-bonding capability (ether) with basicity (amine), favoring receptor interactions .
Position 4 Modifications :
- Hydroxyl : Participates in hydrogen bonding, increasing polarity and reducing membrane permeability.
- Chloro : Enhances reactivity (e.g., nucleophilic substitution), making it a common intermediate in drug synthesis .
Preparation Methods
Condensation of Malonate Esters with Amidines
A common approach to pyrimidine derivatives involves the condensation of malonate esters with amidine salts under basic conditions, followed by cyclization. For example, the preparation of 4,6-dihydroxy-2-methylpyrimidine uses sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol under controlled temperatures (0-25 °C).
| Reagent | Amount/Ratio | Conditions |
|---|---|---|
| Sodium methoxide | 2.5–4.5 mol per mol dimethyl malonate | Added under ice bath, stirring |
| Dimethyl malonate | 1 mol | In methanol solvent |
| Acetamidine hydrochloride | 1–2 mol per mol dimethyl malonate | Added after sodium methoxide dissolution |
| Temperature | 0 °C to 25 °C | Reaction time: 3–5 hours |
| Workup | Distillation under reduced pressure to remove methanol, pH adjustment to 1–2, crystallization at 0 °C | Filtration and drying yield solid |
This method yields 4,6-dihydroxy-2-methylpyrimidine, a key intermediate for further functionalization.
Introduction of Methoxymethyl Group at 2-Position
The 2-position substitution with a methoxymethyl group can be achieved by selective alkylation of the pyrimidin-4-ol intermediate or by using appropriate substituted amidines or guanidine derivatives during ring formation.
Use of Disubstituted Methyleneguanidine Salts
A related patent describes the preparation of 2-amino-4,6-dimethoxypyrimidine by reacting dimethyl malonate with dimethylmethylidene guanidine hydrochloride in methanol with sodium methoxide as a base. This reaction proceeds via cyclization and subsequent hydrolysis steps.
| Step | Description |
|---|---|
| Reagents | Dimethyl malonate, dimethylmethylidene guanidine hydrochloride, sodium methoxide in methanol |
| Conditions | Dropwise addition of sodium methoxide at 50–65 °C, reflux for 3–4 hours |
| Cyclization | Transfer to pressure kettle, reaction at 90–95 °C under 0.4–0.6 MPa for 5 hours |
| Hydrolysis and Workup | Acid hydrolysis with 35% HCl at 40–60 °C, pH adjustment to 8–9, extraction with dichloromethane |
| Yield and Purity | ~90% yield, purity >99% |
Though this example is for amino and dimethoxy substituents, analogous conditions could be adapted for methoxymethyl substitution at the 2-position.
Formation of Hydrochloride Salt
The final step to obtain this compound involves treatment of the free base with hydrochloric acid to form the stable hydrochloride salt. This step typically involves:
- Dissolving the free base in an appropriate solvent (e.g., methanol or ethanol).
- Addition of stoichiometric or slight excess of hydrochloric acid.
- Precipitation or crystallization of the hydrochloride salt.
- Filtration, washing, and drying to obtain the pure salt.
This salt formation enhances compound stability, handling, and solubility for downstream applications.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrimidine ring formation | Sodium methoxide, dimethyl malonate, acetamidine HCl | 0–25 | 3–5 h | ~85–90 | Ice bath initially, then warming |
| Cyclization/alkylation | Disubstituted methyleneguanidine salt, sodium methoxide | 50–95 | 3–5 h | ~90 | Pressure kettle for cyclization |
| Hydrolysis and workup | 35% HCl, pH adjustment, extraction | 40–60 | 3–4 h | — | Hydrolysis to free or substituted pyrimidine |
| Hydrochloride salt formation | HCl addition to free base | Ambient | 1–2 h | — | Precipitation and isolation |
Research Findings and Considerations
- The use of sodium methoxide as a base in methanol is critical for efficient cyclization and ring closure.
- Temperature control during addition and reaction stages ensures high yields and purity.
- Pressure-assisted cyclization improves reaction rates and product formation.
- Hydrolysis under acidic conditions is necessary to convert intermediates to the desired hydroxypyrimidine.
- Formation of the hydrochloride salt improves compound stability and handling.
- Recovery and reuse of solvents such as methanol and dimethyl carbonate during synthesis can improve process sustainability.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting stoichiometry, temperature, and solvent polarity. For example, using NaH as a base in tetrahydrofuran (THF) at controlled temperatures (e.g., 80–100°C) can enhance nucleophilic substitution efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol/water mixtures can improve purity. Monitor intermediates using TLC and validate with NMR .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions and hydrogen environments.
- HPLC-MS (electrospray ionization) for molecular weight verification and purity assessment.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination.
Cross-reference spectral data with structurally analogous pyrimidine derivatives .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C in anhydrous conditions to minimize hydrolysis of the methoxymethyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic clearance using LC-MS/MS.
- Metabolite Identification : Compare in vitro (microsomal assays) and in vivo (urine/plasma) metabolites. For example, track hydroxylation or demethylation products that may alter activity.
- Dose-Response Re-evaluation : Adjust dosing regimens to account for species-specific metabolic rates. Reference studies on structurally similar pyrimidine metabolites .
Q. What strategies are recommended for tracking environmental degradation products of this compound, such as 2-(diethylamino)-6-methylpyrimidin-4-ol/one?
- Methodological Answer :
- Environmental Sampling : Use solid-phase extraction (SPE) for water/soil samples, followed by UPLC-QTOF-MS for high-resolution metabolite detection.
- Isotopic Labeling : Synthesize deuterated analogs to trace degradation pathways.
- Computational Modeling : Predict degradation routes using software like EPI Suite, then validate experimentally. Reference biomonitoring data from NHANES studies .
Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives of this compound for receptor-binding studies?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (R)-2-(methoxymethyl)pyrrolidine hydrochloride) during nucleophilic substitutions.
- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions .
Q. What experimental approaches are effective in identifying and mitigating by-products during large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and by-product formation.
- Design of Experiments (DoE) : Optimize parameters (e.g., mixing rate, reagent addition order) using response surface methodology.
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce hazardous by-products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
